molecular formula C10H9N2NaO6 B8123442 Sodium N-[4-(methoxycarbonyl)-2-nitrophenyl]glycine

Sodium N-[4-(methoxycarbonyl)-2-nitrophenyl]glycine

Cat. No.: B8123442
M. Wt: 276.18 g/mol
InChI Key: YPMINRFNXQDAJE-UHFFFAOYSA-M
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Description

Sodium N-[4-(methoxycarbonyl)-2-nitrophenyl]glycine is a chemical compound that belongs to the class of nitrophenylglycine derivatives. This compound is characterized by the presence of a nitro group (-NO2) and a methoxycarbonyl group (-COOCH3) attached to the benzene ring, which is further linked to a glycine moiety. It is a sodium salt, which enhances its solubility in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium N-[4-(methoxycarbonyl)-2-nitrophenyl]glycine typically involves the nitration of 4-(methoxycarbonyl)aniline followed by the subsequent reaction with glycine under alkaline conditions. The nitration step requires careful control of temperature and the use of nitrating agents such as nitric acid and sulfuric acid.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that includes the large-scale nitration of the starting material, purification, and neutralization with sodium hydroxide to form the sodium salt. The process is optimized to ensure high yield and purity, with stringent quality control measures in place.

Types of Reactions:

  • Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to produce nitrate esters.

  • Reduction: The nitro group can be reduced to an amino group, resulting in the formation of aminophenyl derivatives.

  • Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Typical reducing agents include iron and hydrogen in the presence of a catalyst.

  • Substitution: Nucleophiles such as hydroxylamine and amines are used, often in the presence of a base.

Major Products Formed:

  • Nitroso derivatives

  • Aminophenyl derivatives

  • Substituted methoxycarbonyl compounds

Scientific Research Applications

Chemistry: Sodium N-[4-(methoxycarbonyl)-2-nitrophenyl]glycine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Sodium N-[4-(methoxycarbonyl)-2-nitrophenyl]glycine exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group is known to participate in redox reactions, which can affect cellular processes. The methoxycarbonyl group can influence the compound's solubility and bioavailability, impacting its pharmacokinetic properties.

Comparison with Similar Compounds

  • Sodium N-[4-(methoxycarbonyl)-2-nitrophenyl]acetate

  • Sodium N-[4-(methoxycarbonyl)-2-nitrophenyl]amide

  • Sodium N-[4-(methoxycarbonyl)-2-nitrophenyl]sulfonate

Uniqueness: Sodium N-[4-(methoxycarbonyl)-2-nitrophenyl]glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs. Its solubility in water and other polar solvents, as well as its potential biological activities, make it a valuable compound in various applications.

Properties

IUPAC Name

sodium;2-(4-methoxycarbonyl-2-nitroanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6.Na/c1-18-10(15)6-2-3-7(11-5-9(13)14)8(4-6)12(16)17;/h2-4,11H,5H2,1H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMINRFNXQDAJE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NCC(=O)[O-])[N+](=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N2NaO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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